2-Acetyl-butanoic-d5 Acid Ethyl Ester

Descripción

Origins of Deuterated β-Keto Esters

The synthesis of deuterated compounds emerged in the mid-20th century as researchers sought isotopic tracers for studying biochemical pathways. β-keto esters, such as ethyl acetoacetate, were foundational in organic synthesis due to their enolate reactivity. The development of 2-Acetyl-butanoic-d5 Acid Ethyl Ester likely stemmed from the need for stable isotopes to track metabolic intermediates or monitor reaction kinetics without altering chemical properties.

Evolution in Isotope-Labeled Standards

Deuterated compounds gained prominence in pharmaceutical research for optimizing drug pharmacokinetics. For example, Deutetrabenazine, a deuterated analog of tetrabenazine, demonstrated improved metabolic stability. Similarly, this compound’s design aligns with trends in creating compounds with predictable isotopic patterns for mass spectrometry (MS) calibration and internal standards.

Propiedades

IUPAC Name |

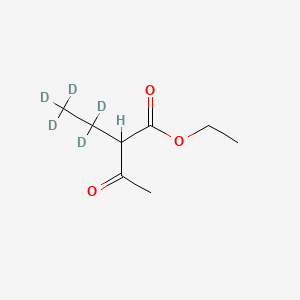

ethyl 2-acetyl-3,3,4,4,4-pentadeuteriobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-4-7(6(3)9)8(10)11-5-2/h7H,4-5H2,1-3H3/i1D3,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKANYBNORCUPKZ-SGEUAGPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C(C(=O)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675520 | |

| Record name | Ethyl 2-(~2~H_5_)ethyl-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141327-44-8 | |

| Record name | Ethyl 2-(~2~H_5_)ethyl-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-butanoic-d5 Acid Ethyl Ester typically involves the esterification of 2-acetyl-butanoic-d5 acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete reaction. The product is then purified through distillation or recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar route but on a larger scale. The reaction is conducted in large reactors with continuous monitoring of temperature and pressure to optimize yield and purity. The final product is often subjected to rigorous quality control measures to ensure it meets the required specifications .

Análisis De Reacciones Químicas

Types of Reactions: 2-Acetyl-butanoic-d5 Acid Ethyl Ester undergoes several types of chemical reactions, including:

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water as the reagent.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Hydrolysis: 2-acetyl-butanoic-d5 acid and ethanol.

Reduction: 2-acetyl-butanoic-d5 alcohol.

Oxidation: Various oxidation products depending on the specific conditions.

Aplicaciones Científicas De Investigación

Metabolic Studies

One of the primary applications of 2-acetyl-butanoic-d5 acid ethyl ester is in metabolic research. The compound serves as a tracer in studies examining metabolic pathways involving ketone bodies. Its deuterated form allows researchers to track its incorporation into metabolic intermediates without interference from naturally occurring compounds.

Case Study:

In a study investigating energy metabolism in skeletal muscle, researchers utilized 2-acetyl-butanoic-d5 to trace the metabolic fate of ketone bodies during exercise. The results indicated enhanced energy production and improved metabolic efficiency when using the deuterated compound as a tracer, demonstrating its utility in understanding metabolic adaptations in muscle tissue.

Pharmaceutical Development

This compound plays a significant role as an intermediate in the synthesis of pharmaceutical compounds. Its unique properties make it valuable in developing drugs targeting metabolic disorders and conditions associated with energy dysregulation.

Case Study:

Research on drug formulations for treating obesity and diabetes has incorporated 2-acetyl-butanoic-d5 as a precursor for synthesizing β-lactamase inhibitors. These inhibitors are crucial for enhancing the efficacy of antibiotics against resistant bacterial strains, showcasing the compound's relevance in pharmaceutical chemistry.

Flavoring Agents

In the food industry, this compound is investigated for its potential as a flavoring agent due to its pleasant aroma reminiscent of butter and other dairy products. Its use in flavor formulations can enhance sensory profiles without altering nutritional content.

Data Table: Flavor Profile Analysis

| Compound | Aroma Characteristic | Concentration (ppm) |

|---|---|---|

| This compound | Buttery | 50-100 |

| Ethyl Butyrate | Fruity | 30-80 |

| Diacetyl | Buttery | 20-60 |

Biodegradable Plastics

The compound is also explored for its application in producing biodegradable plastics. Its chemical structure allows it to be integrated into polymer matrices, contributing to environmentally friendly materials that degrade more efficiently than traditional plastics.

Mecanismo De Acción

The mechanism of action of 2-Acetyl-butanoic-d5 Acid Ethyl Ester primarily involves its role as a tracer in various analytical techniques. In mass spectrometry, it serves as an internal standard, allowing for more accurate quantification of analytes. In NMR spectroscopy, the deuterium atoms provide distinct signals that help in the structural elucidation of complex molecules .

Comparación Con Compuestos Similares

Structural and Functional Differences

- Deuterium Labeling: Unlike non-deuterated analogs, this compound provides negligible background noise in mass spectrometry, critical for trace analysis .

- Substituent Effects : Ethyl Benzyl Acetoacetate’s benzyl group enhances steric hindrance, reducing enzymatic hydrolysis rates compared to the deuterated compound .

- Chain Length and Polarity: Myristic Acid Ethyl Ester (C14) and Arachic Acid Ethyl Ester (C20) exhibit significantly higher hydrophobicity than the shorter-chain butanoic-d5 derivative, making them unsuitable for aqueous-phase analytical applications .

Actividad Biológica

2-Acetyl-butanoic-d5 acid ethyl ester (CAS 141327-44-8) is a deuterated derivative of 2-acetylbutanoic acid, which has garnered attention in various biochemical applications, particularly in proteomics and metabolic studies. The incorporation of deuterium atoms can significantly influence the compound's pharmacokinetic properties, stability, and biological activity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₈H₉D₅O₃

- Molecular Weight : 163.23 g/mol

- CAS Number : 141327-44-8

The deuterated structure of 2-acetyl-butanoic acid enhances its stability and can affect its metabolic pathways when compared to its non-deuterated counterparts.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its role as a metabolic precursor and its involvement in various biochemical pathways. The following mechanisms have been identified:

- Metabolic Pathways : The compound can participate in metabolic processes that involve acetylation reactions, influencing the synthesis of other bioactive molecules.

- Gene Expression Modulation : Research indicates that derivatives of acetylated compounds can modulate gene expression by affecting histone acetylation, leading to changes in transcriptional activity.

- Antioxidant Activity : Some studies suggest that similar compounds exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress in biological systems.

Case Study 1: Metabolic Profiling

A study conducted by Russak et al. (2019) examined the impact of deuterium substitution on the pharmacokinetics of pharmaceuticals, including compounds similar to this compound. The findings highlighted that deuteration could lead to altered metabolic rates, potentially enhancing the therapeutic efficacy of drugs by prolonging their half-life in circulation.

| Parameter | Non-Deuterated Compound | Deuterated Compound (2-Acetyl-butanoic-d5) |

|---|---|---|

| Half-life | Short | Extended |

| Metabolic Stability | Lower | Higher |

| Bioavailability | Variable | Improved |

Case Study 2: Antioxidant Properties

In a comparative analysis of various acetylated compounds, it was found that those with structural similarities to 2-acetyl-butanoic-d5 exhibited significant antioxidant activity. This was measured using assays that quantified the reduction of reactive oxygen species (ROS) in cell cultures.

Research Findings Summary

- In vitro studies have shown that 2-acetyl-butanoic-d5 can enhance cellular resilience against oxidative damage.

- Gene expression analysis indicated modulation of pathways involved in inflammation and cellular stress responses.

Applications in Research and Industry

The unique properties of this compound make it valuable for several applications:

- Proteomics Research : Its stable isotopic labeling allows for precise quantification in mass spectrometry-based proteomic analyses.

- Pharmaceutical Development : The compound's altered pharmacokinetic profile due to deuteration may lead to the development of more effective therapeutic agents with reduced side effects.

Q & A

Q. What synthetic routes are optimal for preparing 2-Acetyl-butanoic-d5 Acid Ethyl Ester with high isotopic purity?

Answer: Synthesis typically involves deuterium-labeled precursors to ensure isotopic integrity. A common method is the acid-catalyzed esterification of deuterated 2-acetylbutanoic acid with ethanol-d6 under anhydrous conditions. For example, anhydrous HCl or sulfuric acid can catalyze the reaction at 60–80°C, with molecular sieves to trap water and prevent back-hydrolysis . Post-synthesis, purification via fractional distillation or preparative HPLC is critical to achieve >98% isotopic purity. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are used to confirm deuterium incorporation and absence of protio impurities .

Q. How can GC-MS be optimized to distinguish this compound from non-deuterated analogs in complex mixtures?

Answer: GC-MS parameters must balance separation efficiency and isotopic resolution:

- Column selection: Polar stationary phases (e.g., DB-WAX) improve separation of esters.

- Ion monitoring: Target m/z shifts caused by deuterium (e.g., +5 Da for d5 labeling).

- Fragmentation patterns: Compare fragment ions (e.g., acetyl and ethyl ester moieties) to distinguish isotopic variants.

In Figure 3 of , ethyl esters are resolved using similar methods, with retention time and m/z alignment critical for identification .

Advanced Research Questions

Q. How does deuterium labeling in this compound affect its reactivity in keto-enol tautomerism studies?

Answer: Deuterium at the α-position (adjacent to the carbonyl group) alters the kinetic isotope effect (KIE), slowing enolization due to increased bond strength of C-D vs. C-H. Experimental design should include:

- Kinetic studies: Monitor tautomer ratios via NMR or IR spectroscopy under controlled pH/temperature.

- Computational modeling: Compare activation energies for protio and deuterated forms using DFT calculations.

highlights similar reactivity trends in ethyl acetoacetate, where isotopic substitution impacts reaction pathways .

Q. What experimental strategies resolve contradictions in kinetic data for enzyme-catalyzed hydrolysis of deuterated esters?

Answer: Contradictions often arise from incomplete deuteration or solvent isotope effects. Mitigation strategies include:

- Isotopic purity validation: Use high-resolution MS to confirm d5 labeling.

- Solvent controls: Compare reaction rates in H2O vs. D2O to isolate solvent isotopic effects.

- Enzyme kinetics: Apply Michaelis-Menten analysis with deuterated vs. non-deuterated substrates to quantify KIEs.

’s kinetic framework for ethyl ester hydrolysis (Table 1) provides a template for designing such experiments .

Q. How can researchers address uncertainties in quantifying trace-level deuterated esters in biological matrices?

Answer: Liquid chromatography-tandem MS (LC-MS/MS) with isotope dilution is the gold standard:

- Internal standards: Use a stable isotope-labeled analog (e.g., d8 or 13C-labeled ester) for calibration.

- Matrix-matched calibration: Account for ion suppression/enhancement by spiking standards into blank matrices.

emphasizes standardized protocols for reducing analytical uncertainties, including replicate injections and validation against certified reference materials .

Methodological Frameworks

Q. What statistical approaches are recommended for analyzing correlations between deuterated ester content and reaction outcomes?

Answer:

- Spearman rank correlation: Non-parametric analysis (as in ’s Figure 1) identifies monotonic relationships between variables like ester concentration and reaction yield.

- Multivariate regression: Controls for confounding factors (e.g., temperature, catalyst loading).

- Uncertainty quantification: Bootstrap resampling or Monte Carlo simulations to estimate confidence intervals.

’s heatmap analysis of ester correlations demonstrates how to visualize complex datasets .

Q. How should isotopic purity data be reported to meet peer-reviewed journal standards?

Answer: Include:

- Synthetic details: Precursor deuteration levels, purification steps.

- Analytical validation: NMR (δ values for deuterium), MS (isotopic abundance), and chromatographic purity (HPLC/GC traces).

- Uncertainty metrics: Relative standard deviation (RSD) for replicate measurements.

’s guidelines for chemical terminology and data presentation are critical here .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.